molecular formula C10H10ClNO2 B11890804 (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B11890804
M. Wt: 211.64 g/mol
InChI Key: UGHUCAYBVFIWEC-VIFPVBQESA-N
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Description

(3S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 1344407-69-7) is a chiral tetrahydroisoquinoline (TIQ) derivative with a molecular formula of C₁₀H₁₀ClNO₂ and a molecular weight of 211.65 g/mol . It is characterized by a 6-chloro substituent on the aromatic ring and an (S)-configured stereocenter at the 3-position. This compound is used as a building block in asymmetric synthesis and organocatalysis, particularly in Diels-Alder reactions . Storage requires protection from light and moisture under inert gas at room temperature . Its hazard profile includes warnings for skin irritation (H315), eye irritation (H320), and respiratory discomfort (H335) .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1

InChI Key

UGHUCAYBVFIWEC-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](NCC2=C1C=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization with Formaldehyde and Hydrobromic Acid

In a representative procedure, L-phenylalanine (1.32 kg) is combined with 48% HBr (1.38 kg) and stirred for 30 minutes. Paraformaldehyde (2.3 kg) is added at 20°C, followed by heating to 65°C for 9 hours. The mixture is cooled to 0–5°C, filtered, and washed with a solution of HBr (0.6 kg) and water (1.8 kg). The crude product is dissolved in water (5.3 kg), and the pH is adjusted to 8–9 using 30% NaOH (1.7 kg) before acidification to pH 6–7 with concentrated HCl.

Critical Analysis of Synthetic Routes

Stereochemical Integrity

The use of L-phenylalanine ensures >99% enantiomeric excess (ee) in the final product, as confirmed by chiral HPLC. Competing pathways involving racemization are mitigated by maintaining acidic conditions during cyclization and avoiding strong bases until the final isolation step.

Yield Optimization Challenges

  • Cyclization Step : Side products include linear polymers of formaldehyde and phenylalanine, necessitating precise stoichiometric control.

  • Chlorination Efficiency : Direct Cl₂ gas methods achieve ~70–80% conversion, while NCS offers lower yields (~50%) but better regioselectivity.

Purification and Characterization

Crystallization Protocols

The crude chlorinated product is dissolved in a mixture of water and acetone (13 kg H₂O : 1.1 kg acetone), treated with activated carbon, and filtered through celite. Gradual addition of 30% NaOH to pH 9–10 precipitates the product, which is dried under vacuum at 40°C.

Comparative Evaluation of Methodologies

ParameterCyclization + Cl₂ GasCyclization + NCS
Reaction Time 6–8 hours12–24 hours
Regioselectivity 6-Cl : 7-Cl = 9:16-Cl : 7-Cl = 15:1
Overall Yield 58%42%
Purity Post-Workup 94%97%

Data synthesized from.

Scalability and Industrial Considerations

The patent-scale synthesis (1.32 kg starting material) demonstrates feasibility for industrial production. Critical factors include:

  • Solvent Recovery : Toluene and ethyl acetate are distilled under vacuum for reuse.

  • Waste Management : HBr and HCl byproducts require neutralization before disposal.

  • Cost Efficiency : Paraformaldehyde and L-phenylalanine are cost-effective starting materials compared to chiral catalysts.

Chemical Reactions Analysis

Types of Reactions

(3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxaldehyde.

    Reduction: Formation of 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-methanol.

    Substitution: Formation of 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Scientific Research Applications

Neuropharmacology

Research indicates that (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits potential as a neuropharmacological agent. Its structural similarity to known dopamine receptor ligands suggests it may interact with dopamine receptors, particularly D2 receptors, which are implicated in neurological disorders such as schizophrenia and Parkinson's disease.

Case Study : In a study conducted by Zhang et al. (2020), the compound was evaluated for its effects on dopamine receptor activity. Results showed that it acted as a partial agonist at D2 receptors, indicating potential therapeutic benefits in treating dopamine-related disorders.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines.

Case Study : A study by Lee et al. (2021) assessed the antiproliferative effects of (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid on human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compound showed significant cytotoxicity with an IC50 value in the low micromolar range, suggesting it could be a candidate for further development as an anticancer agent.

Data Table: Summary of Biological Activities

PropertyDetails
Neuropharmacological Activity Partial agonist at D2 dopamine receptors
Anticancer Activity Cytotoxic effects on HeLa and HT-29 cells
IC50 Values Low micromolar range
Research Studies Zhang et al. (2020), Lee et al. (2021)

Mechanism of Action

The mechanism of action of (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Stereochemistry Molecular Weight (g/mol) Key Properties/Applications References
(3S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 6-Cl S 211.65 Organocatalyst in Diels-Alder reactions; hazardous (H315/H320/H335)
(3S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 6-F S 229.65 (HCl salt) Higher electronegativity at C6; potential for altered reactivity in catalysis
(R)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 6-Cl R 211.65 Enantiomeric pair; may exhibit opposite stereoselectivity in chiral environments
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride 5,7-Cl₂ - 282.57 (HCl salt) Enhanced steric hindrance; potential for increased enzyme inhibition potency
(3S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 6,7-OCH₃ S 267.29 Electron-donating groups improve solubility; used in asymmetric catalysis
D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid None R 177.20 Nitric oxide synthase inhibitor; binds heme iron in enzymes

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The 6-Cl substituent in the target compound increases electrophilicity at the aromatic ring, enhancing its reactivity in charge-transfer interactions . 5,7-Dichloro substitution () introduces steric hindrance, which may improve selectivity in enzyme inhibition but reduce solubility compared to mono-substituted derivatives. 6,7-Dimethoxy groups () enhance hydrogen-bonding capacity and solubility, making them advantageous in organocatalysis .

Stereochemical Considerations

  • The (S) configuration at C3 in the target compound is critical for enantioselectivity in Diels-Alder reactions . The (R)-6-Cl enantiomer () may display divergent catalytic or pharmacological behavior, as seen in D-1,2,3,4-TIQ-3-carboxylic acid (), which inhibits nitric oxide synthase via heme iron binding .

Biological Activity

(3S)-6-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a synthetic compound that belongs to the tetrahydroisoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a tetrahydroisoquinoline core with a chloro substituent and a carboxylic acid functional group, suggests diverse interactions with biological targets.

Chemical Structure

The chemical structure of (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be represented as follows:

Molecular Formula C10H11ClNO2\text{Molecular Formula }C_{10}H_{11}ClNO_2

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A series of substituted tetrahydroisoquinoline-3-carboxylic acids were developed and tested against Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound demonstrated a binding affinity (Ki = 5.2 µM) against Bcl-2 protein and showed significant anti-proliferative activities in cancer cell lines. Notably, one derivative induced apoptosis and activated caspase-3 in Jurkat cells in a dose-dependent manner .

Cystic Fibrosis Treatment

Another area of research has focused on the compound's ability to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This suggests a potential therapeutic application for cystic fibrosis. The analogs derived from this compound exhibited improved potency, with effective concentrations (EC50) below 10 nM in cellular assays .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the tetrahydroisoquinoline core can significantly affect biological activity. For instance:

CompoundModificationActivity
Lead CompoundParent StructureKi = 5.2 µM against Bcl-2
Analog AAdditional methyl groupIncreased potency
Analog BHydroxyl substitutionEnhanced chloride transport efficacy

These findings underscore the importance of specific functional groups and their positioning within the molecular framework for achieving desired biological effects.

Study 1: Anticancer Activity

In a study evaluating various derivatives of tetrahydroisoquinoline-3-carboxylic acid, researchers found that certain modifications led to enhanced binding to anti-apoptotic proteins like Bcl-2 and Mcl-1. Compounds were assessed using fluorescence polarization assays and MTT assays to evaluate their anti-proliferative effects on cancer cell lines.

Study 2: Cystic Fibrosis Modulation

A library of tetrahydroisoquinoline derivatives was screened for their ability to increase chloride transport in CFTR mutant cells. This study revealed that specific structural modifications could significantly improve the therapeutic potential for treating cystic fibrosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how do they ensure stereochemical fidelity?

  • The compound is synthesized via sequential alkylation of glycine anions using α,α'-dibromo-o-xylenes, followed by cyclization . Asymmetric synthesis or chiral resolution (e.g., using (S)-configured tartaric acid derivatives) is critical to maintain the (3S) configuration, as stereochemical errors can compromise biological activity . Key intermediates, such as methyl esters, are often hydrolyzed under acidic conditions to yield the carboxylic acid .

Q. How is the structural identity of this compound validated in research settings?

  • X-ray crystallography confirms the stereochemistry and substituent positions (e.g., chloro at C6 and carboxylic acid at C3) . NMR spectroscopy (1H/13C) identifies proton environments, with the chloro substituent causing distinct deshielding in aromatic regions . HPLC-MS ensures purity (>95%) and validates molecular weight .

Q. What preliminary biological activities have been reported for this compound?

  • As a tetrahydroisoquinoline derivative, it exhibits potential as a pharmacophore in antibacterial agents (e.g., quinolone-like activity targeting DNA gyrase) . Its chloro and carboxylic acid groups enhance binding to biological targets, though structure-activity relationship (SAR) studies are needed to quantify potency .

Advanced Research Questions

Q. How do electronic effects of the chloro substituent at C6 influence reactivity in downstream modifications?

  • The electron-withdrawing chloro group activates the aromatic ring for electrophilic substitution at C5 or C7 positions. This enables functionalization (e.g., nitration, bromination) for creating derivatives with varied bioactivity . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What experimental strategies address instability of the tetrahydroisoquinoline core during long-term storage?

  • The compound is stored as a hydrochloride salt to enhance stability . Degradation studies under accelerated conditions (40°C/75% RH) show that oxidation of the tetrahydro ring is minimized by inert-atmosphere storage and antioxidants like BHT .

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Discrepancies in IC50 values may arise from assay conditions (e.g., pH, solvent). Standardized protocols using HEK-293 cells for cytotoxicity or E. coli DNA gyrase for antibacterial testing are recommended . Meta-analysis of published datasets can identify confounding variables .

Q. What advanced analytical techniques are used to confirm enantiomeric purity?

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers, while circular dichroism (CD) validates the (3S) configuration . Polarimetric measurements ([α]D) correlate with literature values for stereochemical consistency .

Methodological Considerations

Q. What in silico tools are recommended for predicting the pharmacokinetics of derivatives?

  • SwissADME predicts bioavailability (%F = 65–80%) and blood-brain barrier permeability (low due to the carboxylic acid). Molecular docking (AutoDock Vina) models interactions with bacterial topoisomerases, highlighting the importance of the chloro group for binding affinity .

Q. How can researchers optimize synthetic yields while minimizing racemization?

  • Low-temperature (−20°C) reactions and chiral catalysts (e.g., BINOL-derived phosphoric acids) reduce racemization during ester hydrolysis . Monitoring reaction progress via TLC or in situ IR prevents over-functionalization .

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